![molecular formula C11H10ClN3O2 B3091176 Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-20-9](/img/structure/B3091176.png)
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, also known as MAC, is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant in vitro antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial efficacy H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.
Synthetic Sequences and Molecular Structures
Cuartas et al. (2017) reported on reduced 3,4'-bipyrazoles synthesized from a simple pyrazole precursor, illustrating the molecular structures and supramolecular assembly of these compounds. This study highlights the compound's utility in developing materials with specific crystallographic characteristics Viviana Cuartas, B. Insuasty, J. Cobo, C. Glidewell, 2017.
Heterocycle Synthesis
Research by Haider et al. (2005) explored the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate and related compounds. This pathway demonstrates the compound's role in synthesizing heterocyclic structures, potentially useful for various pharmaceutical applications N. Haider, Abdel-Rahman Farghaly, N. Al-Mekhlafi, H. El-Kashef, 2005.
Fluorescent Molecules and Herbicide Potential
A study by Wu et al. (2006) successfully synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, leading to the development of trifluoromethylated pyrazolo[1,5-a]pyrimidines. Notably, one compound exhibited novel fluorescent properties, suggesting its application as a fluorophore, while others showed potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors Yan‐Chao Wu, Yong-Jun Chen, Hui-jing Li, Xiao-mao Zou, Fang-zhong Hu, Hua-zheng Yang, 2006.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that can result in various pharmacological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
properties
IUPAC Name |
methyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHMKGRRFPHGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188268 | |
Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
121716-20-9 | |
Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121716-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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